molecular formula C20H30N8O5 B12103304 5-carbamimidamido-2-({1-[2-(methylamino)acetyl]pyrrolidin-2-yl}formamido)-N-(4-nitrophenyl)pentanamide

5-carbamimidamido-2-({1-[2-(methylamino)acetyl]pyrrolidin-2-yl}formamido)-N-(4-nitrophenyl)pentanamide

Cat. No.: B12103304
M. Wt: 462.5 g/mol
InChI Key: JCWLDUJEFLRICN-UHFFFAOYSA-N
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Description

Sar-Pro-Arg-pNA is a synthetic peptide that serves as a chromogenic substrate for α-thrombin. This compound is widely used in scientific research due to its ability to test α-thrombin activity. The molecular formula of Sar-Pro-Arg-pNA is C20H30N8O5, and it has a molecular weight of 462.5 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sar-Pro-Arg-pNA is synthesized through a series of peptide coupling reactions. The synthesis typically involves the stepwise addition of amino acids to a growing peptide chain. The process begins with the protection of the amino group of the first amino acid, followed by the coupling of the next amino acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The protecting groups are then removed, and the process is repeated until the desired peptide sequence is obtained .

Industrial Production Methods

In industrial settings, the production of Sar-Pro-Arg-pNA involves automated peptide synthesizers that can efficiently carry out the coupling and deprotection steps. These machines are capable of producing large quantities of the peptide with high purity. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its quality .

Chemical Reactions Analysis

Types of Reactions

Sar-Pro-Arg-pNA primarily undergoes hydrolysis reactions when exposed to α-thrombin. The hydrolysis of the peptide bond between the arginine and p-nitroaniline (pNA) residues results in the release of pNA, which can be detected spectrophotometrically .

Common Reagents and Conditions

The hydrolysis reaction is typically carried out in an aqueous buffer solution at a physiological pH (around 7.4). The presence of α-thrombin is essential for the reaction to occur. The reaction can be monitored by measuring the increase in absorbance at 405 nm, which corresponds to the release of pNA .

Major Products

The major product of the hydrolysis reaction is p-nitroaniline (pNA), which is released from the peptide chain. The remaining peptide fragment, Sar-Pro-Arg, is also formed as a result of the reaction .

Mechanism of Action

Sar-Pro-Arg-pNA exerts its effects by serving as a substrate for α-thrombin. The enzyme recognizes the peptide sequence and cleaves the peptide bond between the arginine and p-nitroaniline residues. This cleavage results in the release of pNA, which can be detected spectrophotometrically. The molecular targets of Sar-Pro-Arg-pNA are the active sites of α-thrombin and other serine proteases that can recognize and cleave the peptide sequence .

Comparison with Similar Compounds

Sar-Pro-Arg-pNA is unique due to its specific peptide sequence and its ability to serve as a chromogenic substrate for α-thrombin. Similar compounds include other chromogenic substrates for serine proteases, such as:

These compounds share similar properties with Sar-Pro-Arg-pNA but differ in their peptide sequences and specificities for different enzymes.

Properties

IUPAC Name

N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-(methylamino)acetyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N8O5/c1-23-12-17(29)27-11-3-5-16(27)19(31)26-15(4-2-10-24-20(21)22)18(30)25-13-6-8-14(9-7-13)28(32)33/h6-9,15-16,23H,2-5,10-12H2,1H3,(H,25,30)(H,26,31)(H4,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWLDUJEFLRICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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